5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
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Overview
Description
5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a benzyloxy group, and diiodophenyl and cyanovinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more readily available starting materials, improving reaction conditions, and scaling up the process. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is often preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reagents like zinc or tin in dilute mineral acid.
Substitution: The diiodophenyl group can undergo nucleophilic substitution reactions, where iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as zinc (Zn) or tin (Sn) in dilute hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of nitro groups results in the formation of amines.
Scientific Research Applications
5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-amino-2-(1,3-benzothiazol-2-yl)phenol: Another compound with a similar structure but different substituents.
5-amino-2-benzyloxy-benzoic acid: Shares the benzyloxy group but has a different core structure.
Uniqueness
5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3,5-DIIODOPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is unique due to its combination of a pyrazole ring, benzyloxy group, and diiodophenyl and cyanovinyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C26H17I2N5O |
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Molecular Weight |
669.3g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-phenylmethoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C26H17I2N5O/c27-20-12-18(25(23(28)13-20)34-16-17-7-3-1-4-8-17)11-19(14-29)24-22(15-30)26(31)33(32-24)21-9-5-2-6-10-21/h1-13H,16,31H2/b19-11+ |
InChI Key |
HYLGQYDATKMVGS-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)I)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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